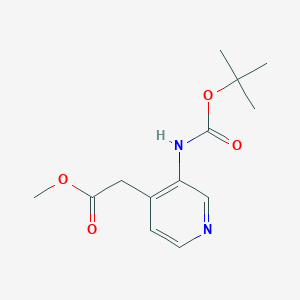
Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is an organic compound with the molecular formula C15H23N3O4. It is a derivative of pyridine and is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and tert-butoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group protects the amine functionality, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions . The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate: Another compound with a tert-butoxycarbonyl protecting group, used in similar synthetic applications.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A related compound used in the synthesis of erythro and threo isomers.
Uniqueness
Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is unique due to its specific structure and the presence of the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-8-14-6-5-9(10)7-11(16)18-4/h5-6,8H,7H2,1-4H3,(H,15,17) |
InChI Key |
ABXLSORKEBXUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















